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Compound of Interest

Compound Name: Hirsutanonol

Cat. No.: B155113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Hirsutanonol, a diarylheptanoid with known biological activities, including the inhibition of
cyclooxygenase-2 (COX-2) expression.[1] This document compiles available data on its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, alongside detailed experimental protocols relevant to its analysis.

Spectroscopic Data Summary

While specific, detailed spectral datasets for Hirsutanonol are not readily available in the
public domain, this section summarizes the expected and reported spectroscopic
characteristics based on its structure and data from related compounds. The structure of
Hirsutanonol, (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, informs the
anticipated spectral features.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is a key technique
for determining the elemental composition of Hirsutanonol.
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Property Value Source
Molecular Formula C19H2206 PubChem
Exact Mass 346.1416 g/mol PubChem
Monoisotopic Mass 346.14163842 Da PubChem[1]

Further fragmentation data from tandem MS (MS/MS) would be required to fully elucidate the
structure and is a recommended area for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 3C NMR spectroscopy are essential for the structural elucidation of Hirsutanonol.
Although a complete, assigned dataset was not found, the expected chemical shift regions are
presented based on the functional groups present in the molecule.

Expected *H NMR Chemical Shifts (in CD3zOD)

Expected Chemical Shift

Protons Multiplicity
(ppm)

Aromatic-H 6.5-6.8 m

H-5 (CH-OH) ~4.0 m

H-2, H-4, H-6, H-7 (CH2) 25-28 m

H-1 (CHz2) 16-1.8 m

Expected 3C NMR Chemical Shifts (in CDsOD)
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Carbon Expected Chemical Shift (ppm)
C=0 (Ketone) > 200

Aromatic C-O 140 - 160

Aromatic C-H, C-C 110 - 135

C-5 (CH-OH) 65-75

Aliphatic CH2 20 -50

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups in Hirsutanonol. The expected

absorption bands are listed below.

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H (Phenolic, Alcoholic) 3600 - 3200 Strong, Broad

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=0 (Ketone) ~1715 Strong

C=C (Aromatic) 1600 - 1450 Medium

C-O (Alcohol, Phenol) 1260 - 1000 Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on
standard practices for the analysis of natural products like diarylheptanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Hirsutanonol.
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is

recommended for better resolution.

Sample Preparation:

Weigh approximately 5-10 mg of purified Hirsutanonol.

Dissolve the sample in a suitable deuterated solvent, such as methanol-d4 (CD3OD), which
is @ common choice for polar compounds like Hirsutanonol.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0 ppm.

Data Acquisition:

'H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a
spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral
width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of 13C, a larger
number of scans and a longer acquisition time will be required compared to *H NMR.

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton
and proton-carbon correlations.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of Hirsutanonol.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight

(TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:
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e Prepare a dilute solution of Hirsutanonol (typically 1-10 pg/mL) in a suitable solvent like
methanol or acetonitrile.

e The solvent should be of high purity (LC-MS grade) to minimize background ions.
Data Acquisition:

« Introduce the sample into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

e Acquire the mass spectrum in either positive or negative ion mode. For a molecule with
multiple hydroxyl groups like Hirsutanonol, negative ion mode ([M-H]~) is often effective.

e Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements
(typically with a mass accuracy of <5 ppm).

 For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of
Hirsutanonol and subjecting it to collision-induced dissociation (CID) to generate a
characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in Hirsutanonol.
Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

o KBr Pellet Method:

o Grind a small amount of dry Hirsutanonol (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the powder into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR):
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o Place a small amount of the solid Hirsutanonol sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:

o Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR

crystal.

o Place the sample in the spectrometer and record the IR spectrum, typically over a range of
4000 to 400 cm~1,

e The resulting spectrum will show absorption bands corresponding to the various functional
groups in the molecule.

Visualization of Mechanism of Action

Hirsutanonol has been reported to inhibit the expression of cyclooxygenase-2 (COX-2).[1] The
following diagram illustrates the general mechanism of COX-2 inhibition, which is a key process

in inflammation.
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Caption: General mechanism of COX-2 inhibition by Hirsutanonol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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